Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolo-pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of c-Met kinase, preventing its phosphorylation and subsequent signaling pathways that lead to cell proliferation and survival . In neurological applications, it modulates GABA_A receptors, enhancing inhibitory neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-([3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate: This compound features a trifluoromethyl group, which can alter its chemical properties and biological activity.
6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-3-(trifluoromethyl): Another similar compound with a trifluoromethyl group, used in various chemical and biological studies.
Uniqueness
Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and modulate GABA_A receptors sets it apart from other similar compounds .
Biological Activity
Ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate (CAS Number: 931943-55-4) is a novel compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C12H16N6O2, with a molecular weight of 276.29 g/mol. The compound features a piperazine core linked to a triazolopyridazine moiety, which is significant for its biological properties.
Biological Activity Overview
Research on this compound indicates several potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by targeting specific kinases involved in tumor progression .
- Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to inhibit inflammatory mediators. The presence of the triazole ring is often associated with enhanced anti-inflammatory activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substitutions on the piperazine and triazole rings. Understanding these relationships helps in optimizing the compound for better potency and selectivity against target enzymes or receptors.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of similar triazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds could induce apoptosis and inhibit cell proliferation significantly .
- Anti-inflammatory Mechanisms : Another investigation into pyrazole derivatives highlighted their ability to reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a potential role in managing inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Antitumor | 5.0 | |
Compound B | Anti-inflammatory | 10.0 | |
Ethyl Triazole | Antiparasitic | 0.262 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases such as c-MET and BRAF(V600E), which are critical in cancer signaling pathways .
- Inflammatory Pathway Modulation : The compound may modulate pathways involving cytokines and other inflammatory mediators, thereby reducing inflammation .
Properties
Molecular Formula |
C12H16N6O2 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H16N6O2/c1-2-20-12(19)17-7-5-16(6-8-17)11-4-3-10-14-13-9-18(10)15-11/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
SMEWVFQTWYFKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
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